2-Bromo-5-fluoro-3-iodobenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-fluoro-3-iodobenzyl bromide is a halogenated organic compound with the molecular formula C7H4Br2FI. It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzyl bromide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-iodobenzyl bromide typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-bromo-5-fluoro-3-iodotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-fluoro-3-iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents such as potassium permanganate and chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-azido-5-fluoro-3-iodobenzyl bromide, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-bromo-5-fluoro-3-iodobiphenyl .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-fluoro-3-iodobenzyl bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the development of biologically active molecules and as a probe for studying biological processes.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Bromo-5-fluoro-3-iodobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms enhances its electrophilic character, making it susceptible to nucleophilic attack. The compound can also participate in oxidative addition and reductive elimination processes, which are key steps in many catalytic cycles involving transition metals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-fluoro-3-iodotoluene: Similar structure but lacks the bromomethyl group.
3-Fluoro-2-iodobenzyl bromide: Similar halogenation pattern but different substitution positions.
2-Bromo-5-fluorobenzaldehyde: Contains an aldehyde group instead of the bromomethyl group
Uniqueness
2-Bromo-5-fluoro-3-iodobenzyl bromide is unique due to the presence of three different halogen atoms on the benzyl bromide core. This unique combination of halogens imparts distinct reactivity and selectivity, making it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C7H4Br2FI |
---|---|
Molekulargewicht |
393.82 g/mol |
IUPAC-Name |
2-bromo-1-(bromomethyl)-5-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 |
InChI-Schlüssel |
MEZJEQMDOMSRBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CBr)Br)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.